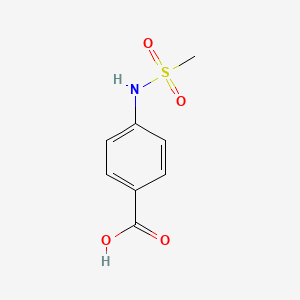

4-(Methylsulfonamido)benzoic acid

Description

The exact mass of the compound 4-[(Methylsulfonyl)amino]benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70313. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROHFTOYGFCJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290674 | |

| Record name | 4-(Methylsulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7151-76-0 | |

| Record name | 4-(Methylsulfonamido)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7151-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylsulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLSULFONAMIDO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHN43WS7FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 4-(Methylsulfonamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonamido)benzoic acid, a molecule integrating a benzoic acid moiety with a methylsulfonamide group, presents a scaffold of significant interest in medicinal chemistry and drug development. Its structural features suggest potential applications leveraging the acidic nature of the carboxylic acid and the hydrogen-bonding capabilities of the sulfonamide group. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and relevant experimental protocols. This document aims to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. These properties influence its solubility, absorption, and interaction with biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-(methanesulfonamido)benzoic acid | [1] |

| CAS Number | 7151-76-0 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₄S | [1][2][4] |

| Molecular Weight | 215.23 g/mol | [1][4] |

| Melting Point | 119-121 °C | [5] |

| Boiling Point (Predicted) | 408.8 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.51 g/cm³ | [2][3] |

| pKa (Predicted) | 4.17 ± 0.10 | [2] |

| LogP (Predicted) | 0.7563 | [4] |

| Appearance | White to off-white solid | [5] |

Synthesis and Experimental Protocols

General Synthesis Workflow

A plausible synthetic route for this compound is outlined below. This workflow is based on standard chemical transformations.

A potential synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride from the corresponding sodium salt

A related protocol describes the synthesis of the acyl chloride from the sodium salt of this compound, which presupposes the prior synthesis and isolation of the salt[6].

Materials:

-

4-[(Methylsulfonyl)amino]benzoic acid sodium salt (150 g, 0.63 mole)

-

Thionyl chloride (600 ml)

-

Toluene

-

Tetrahydrofuran (THF)

-

Charcoal

-

Celite

-

Cold ether

Procedure:

-

Under a nitrogen atmosphere, add 150 g of 4-[(methylsulfonyl)amino]benzoic acid sodium salt to 600 ml of thionyl chloride at 0 °C.

-

Reflux the reaction mixture for 40 hours.

-

Remove the excess thionyl chloride in vacuo.

-

Triturate the crude product with toluene and evaporate the solvent.

-

Dissolve the resulting solid in tetrahydrofuran.

-

Add charcoal to the solution and filter the mixture through Celite.

-

Concentrate the filtrate in vacuo to obtain a solid.

-

Slurry the solid with cold ether and collect it by filtration.

-

Dry the final product for 18 hours in vacuo to yield 133 g of 4-[(methylsulfonyl)amino]benzoyl chloride.

Spectral Data and Analysis

The structural characterization of this compound relies on various spectroscopic techniques.

Table 2: Summary of Spectral Data

| Technique | Data Available | Source(s) |

| ¹H NMR | Spectrum available (Varian CFT-20) | [1] |

| ¹³C NMR | Spectrum available | [1] |

| FT-IR | Spectrum available (KBr wafer) | [1] |

| Mass Spectrometry | GC-MS data available | [1] |

| UV-Vis | Spectrum available | [1] |

General Experimental Protocols for Spectroscopic Analysis

While specific, detailed experimental parameters for the spectra of this compound are not provided in the search results, general protocols for these analytical techniques are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in ppm relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be used. For GC-MS, a dilute solution in a volatile solvent is injected into the GC.

-

Ionization: In GC-MS, Electron Ionization (EI) is common. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

Biological Activity and Potential Applications

This compound is recognized as a potent inhibitor of carbonic anhydrase, which suggests its potential as a pharmaceutical intermediate in the development of drugs targeting this enzyme[2]. Such inhibitors are used in the treatment of conditions like glaucoma[2]. The sulfonamide moiety is a well-known pharmacophore with a wide range of biological activities. Furthermore, as a benzoic acid derivative, it may possess antimicrobial, antioxidant, and other biological properties, though specific studies on this compound are limited in the provided search results. Its role as a research tool in drug development is noted, particularly for investigating structure-activity relationships of carbonic anhydrase inhibitors[2].

Due to the lack of specific signaling pathway information for this compound, a diagram illustrating its potential role in drug discovery is presented below.

Role of this compound in a drug discovery context.

Safety and Handling

This compound is classified as corrosive and can cause severe skin burns and eye damage[1]. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with established physicochemical properties and significant potential in medicinal chemistry, particularly as a carbonic anhydrase inhibitor. This guide has summarized the available data on its chemical and physical properties, provided an inferred synthesis workflow, and outlined general protocols for its analysis. While specific experimental details for its synthesis and comprehensive biological activity studies are not extensively documented in the public domain, the information presented here serves as a valuable starting point for researchers and drug development professionals. Further investigation into its biological mechanisms and a more detailed exploration of its synthetic routes are warranted to fully unlock its therapeutic potential.

References

- 1. This compound | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 7151-76-0,4-(METHANESULFONYLAMINO)BENZOIC ACID | lookchem [lookchem.com]

- 3. 4-(methanesulfonamido)benzoic acid7151-76-0,Purity>95%_Beijing Bailingwei Technology Co., Ltd. [molbase.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-(METHANESULFONYLAMINO)BENZOIC ACID | 7151-76-0 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to 4-(Methylsulfonamido)benzoic Acid: Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(Methylsulfonamido)benzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Compound Identification and Properties

This compound, also known as 4-(methanesulfonamido)benzoic acid, is a benzoic acid derivative featuring a methylsulfonamido group at the para position. This structure imparts specific chemical properties relevant for its use as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(methanesulfonamido)benzoic acid | |

| Synonyms | 4-[(Methylsulfonyl)amino]benzoic acid, N-mesyl-4-aminobenzoic acid | |

| CAS Number | 7151-76-0 | |

| Molecular Formula | C₈H₉NO₄S | |

| Molecular Weight | 215.23 g/mol | |

| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |

| Purity (Typical) | ≥98% | |

| Storage | Store at room temperature |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of 4-aminobenzoic acid with methanesulfonyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

A representative synthesis pathway is illustrated below.

The following protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, 4-(toluene-4-sulfonylamino)-benzoic acid. This method is expected to yield the target compound with high purity.

Materials and Reagents:

-

4-Aminobenzoic acid

-

Methanesulfonyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl), 1 N solution

-

Distilled water

-

Methanol (for recrystallization)

Procedure:

-

Dissolution of Starting Material: In a suitable reaction vessel, prepare a solution of 4-aminobenzoic acid (e.g., 100 mmol, 13.71 g) in water (e.g., 50 mL).

-

pH Adjustment: Add a 1 N solution of sodium carbonate to the mixture to adjust the pH to approximately 8. This deprotonates the carboxylic acid and neutralizes the HCl that will be formed during the reaction.

-

Addition of Sulfonylating Agent: To the stirred solution, slowly add methanesulfonyl chloride (e.g., 120 mmol).

-

Reaction Maintenance: Maintain the reaction at room temperature (approx. 25°C) with continuous stirring. The pH of the mixture should be kept at 8 by the occasional addition of the sodium carbonate solution.

-

Monitoring Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2 hours.

-

Product Precipitation: Once the reaction is complete, pour the mixture into a beaker and acidify it by adding 1 N HCl until the pH reaches 2. This will protonate the carboxylate group, causing the product to precipitate out of the solution.

-

Isolation: Collect the white precipitate by filtration and wash it thoroughly with distilled water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield colorless crystals.

The following table summarizes the key parameters for the synthesis of sulfonamides based on the adapted protocol.

| Parameter | Details | Reference |

| Starting Material | 4-Aminobenzoic acid | |

| Reagent | Methanesulfonyl chloride | |

| Base | Sodium Carbonate (Na₂CO₃) | |

| Solvent | Water | |

| Temperature | 25°C (Room Temperature) | |

| Reaction Time | 2 hours | |

| Workup | Acidification with HCl to pH 2 | |

| Purification | Recrystallization from methanol | |

| Expected Yield | High (e.g., >90%, based on analogous reaction) |

Logical Workflow for Synthesis and Analysis

The overall workflow for the synthesis and characterization of this compound involves a series of logical steps from preparation to final analysis.

The Role of 4-(Methylsulfonamido)benzoic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonamido)benzoic acid is a versatile chemical intermediate that serves as a pivotal building block in the synthesis of a diverse array of biologically active compounds. Its unique structural features, combining a sulfonamide and a benzoic acid moiety, make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This technical guide explores the primary research applications of this compound, focusing on its role in the synthesis of potent enzyme inhibitors and other bioactive molecules. We will delve into detailed experimental protocols, present quantitative data from relevant studies, and visualize key synthetic pathways and mechanisms of action.

Introduction: A Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry, the sulfonamide group is a well-established pharmacophore present in a wide range of drugs, including antibacterial, diuretic, and anticancer agents. Similarly, the benzoic acid moiety is frequently incorporated into drug candidates to enhance solubility and provide a key interaction point with biological targets. The combination of these two functional groups in this compound creates a molecule with significant potential for chemical modification and derivatization, allowing for the exploration of diverse chemical spaces and the targeting of various biological pathways.

While this compound itself is not typically the final active pharmaceutical ingredient, its importance lies in its utility as a starting material. Researchers leverage its reactive carboxylic acid and sulfonamide groups to synthesize libraries of compounds for screening against various diseases.

Core Applications in Research

The primary research application of this compound is as a key intermediate in the synthesis of targeted therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding group, making derivatives of this compound prime candidates for CA inhibitors.

While direct synthesis from this compound is a logical approach, much of the published research in this area utilizes the closely related 4-sulfamoylbenzoic acid. The general synthetic strategy involves the derivatization of the carboxylic acid group to introduce various functionalities that can interact with the active site of different CA isozymes, thereby tuning the selectivity and potency of the inhibitor.

Illustrative Synthetic Pathway for Carbonic Anhydrase Inhibitors

The following diagram illustrates a generalized synthetic pathway for creating a library of carbonic anhydrase inhibitors starting from a 4-sulfamoylbenzoic acid scaffold, a close structural analog of this compound.

Caption: General workflow for synthesizing carbonic anhydrase inhibitors.

Anticancer Agents

Derivatives of benzoic acid have been explored for their potential as anticancer agents, acting through various mechanisms such as inhibition of histone deacetylases (HDACs) and protein kinases. The this compound scaffold can be utilized to synthesize compounds that target specific signaling pathways involved in cancer progression.

For instance, research on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has demonstrated the potential of benzoic acid derivatives as a platform for developing potent and selective anticancer molecules.[1] While this study does not start directly from this compound, it highlights the therapeutic potential of this class of compounds. The general approach involves coupling the benzoic acid moiety with various heterocyclic systems to create molecules that can interact with the active sites of cancer-related enzymes.

Hypothetical Signaling Pathway Inhibition by a Benzoic Acid Derivative

This diagram illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor derived from this compound.

Caption: Inhibition of a growth factor signaling pathway.

Antimicrobial Agents

The sulfonamide functional group has a long history in the development of antimicrobial drugs. Consequently, this compound serves as an attractive starting point for the synthesis of novel antibacterial and antifungal agents. The strategy often involves the modification of the carboxylic acid group to introduce moieties that can enhance antimicrobial activity or target specific bacterial enzymes.

Studies on pyrazole derivatives of benzoic acid have shown promising results against various bacterial strains, including resistant ones.[2][3] These studies demonstrate the utility of the benzoic acid scaffold in developing new classes of antibiotics.

Experimental Protocols

To provide a practical understanding of how this compound and its analogs are used in research, this section outlines a general experimental protocol for the synthesis of a derivative, based on common laboratory practices for amide bond formation.

General Procedure for the Synthesis of N-Substituted-4-(methylsulfonamido)benzamides

-

Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.

-

Amide Bond Formation: The desired amine (1.2 equivalents) is then added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-4-(methylsulfonamido)benzamide.

Experimental Workflow Diagram

References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-(Methylsulfonamido)benzoic Acid

CAS Number: 7151-76-0

This technical guide provides a comprehensive overview of 4-(Methylsulfonamido)benzoic acid, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed information on its properties, synthesis, biological activity, and relevant experimental procedures.

Physicochemical Properties

This compound, also known as 4-[(Methylsulfonyl)amino]benzoic acid, is a white to off-white solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing a foundation for its use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₄S | [2][3][4] |

| Molecular Weight | 215.23 g/mol | [2][3][4] |

| IUPAC Name | 4-(methanesulfonamido)benzoic acid | [4] |

| Synonyms | 4-[(Methylsulfonyl)amino]benzoic acid, p-(Methylsulfonamido)benzoic acid, 4MB | [1][3][4] |

| Melting Point | 119-121 °C | [1] |

| Boiling Point (Predicted) | 408.8 ± 47.0 °C at 760 mmHg | [1][3] |

| pKa (Predicted) | 4.17 ± 0.10 | [1][3] |

| Density (Predicted) | 1.510 ± 0.06 g/cm³ | [1] |

| LogP (Predicted) | 0.7563 | [2] |

| Topological Polar Surface Area (TPSA) | 83.47 Ų | [2] |

Spectroscopic Data

Structural elucidation and characterization of this compound are supported by various spectroscopic techniques. The following spectral data are available for this compound:

-

¹H NMR and ¹³C NMR Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present, such as the carboxylic acid, sulfonamide, and aromatic ring.[4]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[4]

-

UV-VIS Spectroscopy: Provides information about the electronic transitions within the molecule.[4]

Synthesis and Reactivity

The synthesis of this compound can be achieved through the reaction of 4-aminobenzoic acid with methanesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides from primary amines.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of a toluenesulfonamide derivative.[1]

-

Dissolution: Dissolve 4-aminobenzoic acid (1 equivalent) in an aqueous solution of sodium carbonate (1N). Adjust the pH of the solution to approximately 8.

-

Reaction: To the stirred solution, add methanesulfonyl chloride (1.2 equivalents) dropwise at room temperature. Maintain the pH of the mixture at 8 by the occasional addition of the sodium carbonate solution.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, acidify the mixture to a pH of 2 using 1N HCl. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the white precipitate by filtration and wash it thoroughly with distilled water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to yield colorless crystals of this compound.

Biological Activity and Applications

This compound is primarily recognized for its role as a carbonic anhydrase inhibitor and as a versatile intermediate in the synthesis of pharmaceutical compounds.[3]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[6] The sulfonamide group of this compound is a key pharmacophore that can bind to the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of the enzyme.[5]

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by this compound.

Pharmaceutical Intermediate

Benzoic acid and its derivatives are fundamental building blocks in medicinal chemistry.[7] this compound, with its carboxylic acid and sulfonamide functional groups, can be readily modified to synthesize a variety of more complex molecules with potential therapeutic activities. It serves as a precursor for the development of novel drugs targeting a range of diseases.

Experimental Protocols: Biological Assays

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against carbonic anhydrase. The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by the enzyme, which produces the colored p-nitrophenolate ion.[2]

Materials:

-

Carbonic Anhydrase (e.g., from bovine erythrocytes)

-

p-Nitrophenyl acetate (p-NPA)

-

This compound (test compound)

-

Acetazolamide (positive control)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

DMSO

-

96-well microplate

-

Microplate reader

Experimental Workflow for IC₅₀ Determination

Caption: Experimental workflow for determining the IC₅₀ of an inhibitor.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

Plate Setup:

-

Blank: Assay buffer and substrate solution.

-

Maximum Activity Control: Assay buffer, DMSO, CA enzyme, and substrate solution.

-

Test Compound: Assay buffer, diluted test compound, CA enzyme, and substrate solution.

-

Positive Control: Assay buffer, acetazolamide dilutions, CA enzyme, and substrate solution.

-

-

Pre-incubation: Add the assay buffer, followed by the test compound, positive control, or DMSO to the appropriate wells. Then, add the CA enzyme solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[2]

-

Reaction Initiation: Start the enzymatic reaction by adding the p-NPA substrate solution to all wells.[2]

-

Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.[2]

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of maximum activity control)] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Safety Information

This compound is classified as an irritant.[1][3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 7151-76-0) is a valuable compound for chemical and pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and significant biological activity as a carbonic anhydrase inhibitor make it an important molecule in the field of drug discovery. This technical guide provides a solid foundation for researchers to utilize this compound in their scientific endeavors.

References

- 1. 4-(4-MethylphenylsulfonaMido)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

physical and chemical properties of 4-(Methylsulfonamido)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonamido)benzoic acid, a sulfonamide derivative of benzoic acid, is a compound of interest in medicinal chemistry and drug development. Its structural features, combining a carboxylic acid group with a sulfonamide moiety, suggest its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and purification, and an exploration of its likely biological activities based on its chemical class.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-(methanesulfonamido)benzoic acid[1] |

| CAS Number | 7151-76-0[1] |

| Molecular Formula | C₈H₉NO₄S[1] |

| Molecular Weight | 215.23 g/mol [1] |

| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O[1] |

| InChI Key | SROHFTOYGFCJAF-UHFFFAOYSA-N[1] |

| Synonyms | 4-[(Methylsulfonyl)amino]benzoic acid, p-(Methylsulfonamido)benzoic acid, N-Mesyl-4-aminobenzoic acid[1] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility in Water | Data not available | |

| Solubility in Ethanol | Data not available | |

| Solubility in DMSO | Data not available | |

| Solubility in Methanol | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in a basic aqueous medium. The following protocol is adapted from a similar synthesis of a related sulfonamide.[2]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1 equivalent) in an aqueous solution of sodium carbonate (sufficient to achieve a pH of 8-9).

-

Addition of Sulfonylating Agent: While stirring the solution at room temperature, slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.

-

Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete when the starting material (4-aminobenzoic acid) is no longer visible on the TLC plate.

-

Precipitation: Once the reaction is complete, transfer the reaction mixture to a beaker and acidify it by slowly adding a solution of hydrochloric acid (e.g., 1 M HCl) until the pH reaches approximately 2. A white precipitate of this compound should form.

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is crucial and should be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For sulfonamide derivatives, alcohols such as ethanol or methanol, or a mixture of an alcohol and water, are often suitable.[3][4]

Workflow for Recrystallization

References

An In-Depth Technical Guide to 4-(Methylsulfonamido)benzoic Acid: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylsulfonamido)benzoic acid, a molecule of interest in medicinal chemistry. This document details its fundamental physicochemical properties, a robust synthesis protocol, and explores its biological interactions, with a focus on its role as a potential enzyme inhibitor.

Core Molecular Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its key molecular and physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄S | [1][2] |

| Molecular Weight | 215.23 g/mol | [1] |

| IUPAC Name | 4-(methanesulfonamido)benzoic acid | [1] |

| CAS Number | 7151-76-0 | [1] |

| Synonyms | 4-[(methylsulfonyl)amino]benzoic acid, p-(Methylsulfonamido)benzoic acid | [1] |

Synthesis Protocol

A detailed methodology for the synthesis of a structurally related sulfonamide, 4-(4-Methylbenzenesulfonamido)benzoic acid, is provided below. This protocol can be adapted for the synthesis of this compound by using methanesulfonyl chloride instead of p-toluenesulfonyl chloride.

Materials:

-

p-Aminobenzoic acid

-

Methanesulfonyl chloride

-

1M Sodium carbonate solution

-

1N Hydrochloric acid

-

Distilled water

-

Methanol

Procedure:

-

Dissolve p-aminobenzoic acid (7.3 mmol) in 10 ml of distilled water.

-

Adjust the pH of the solution to between 8 and 9 by adding 1M aqueous sodium carbonate solution.

-

Add methanesulfonyl chloride (8.70 mmol) to the solution.

-

Stir the mixture at room temperature until the suspension transforms into a clear solution, indicating the progression of the reaction.

-

Adjust the pH of the reaction mixture to 1-2 using 1N HCl. This will cause the product to precipitate out of the solution.

-

Filter the precipitate and wash it with distilled water.

-

Dry the product and recrystallize it from methanol to yield the purified this compound.

Biological Activity and Target Interaction

Structural biology studies have revealed that this compound can act as a ligand for specific bacterial enzymes.

Interaction with AmpC β-Lactamase

This compound has been identified as a ligand in the crystal structure of AmpC β-lactamase from Escherichia coli (PDB ID: 2HDS).[3][4] AmpC is a class C β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. The ability of this compound to bind to this enzyme suggests its potential as a fragment for the development of novel β-lactamase inhibitors. Such inhibitors could be used in combination with β-lactam antibiotics to overcome bacterial resistance.

The following diagram illustrates the logical workflow for identifying and characterizing inhibitors of AmpC β-lactamase.

Experimental Protocol: AmpC β-Lactamase Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of compounds against AmpC β-lactamase using the chromogenic cephalosporin nitrocefin as a substrate.

Materials:

-

Purified AmpC β-lactamase

-

This compound (or other test inhibitors)

-

Nitrocefin solution

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer to each well.

-

Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

-

Add the AmpC β-lactamase solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the nitrocefin solution to each well.

-

Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations.

Signaling Pathways

While direct involvement of this compound in specific signaling pathways is not yet extensively documented, its interaction with AmpC β-lactamase places it within the broader context of bacterial antibiotic resistance mechanisms. Inhibition of AmpC would disrupt the bacterial defense against β-lactam antibiotics, thereby restoring the efficacy of these drugs.

Further research into the biological targets of this compound and its derivatives may reveal interactions with other cellular pathways. For instance, sulfonamide-containing compounds are known to interact with carbonic anhydrases, which are involved in various physiological processes including pH regulation and fluid balance.[5]

The following diagram illustrates the logical relationship of AmpC β-lactamase in antibiotic resistance and the potential intervention point for an inhibitor.

References

- 1. This compound | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H9NO4S) [pubchemlite.lcsb.uni.lu]

- 3. rcsb.org [rcsb.org]

- 4. 2hds - AmpC beta-lactamase in complex with 4-Methanesulfonylamino benzoic acid - Summary - Protein Data Bank Japan [pdbj.org]

- 5. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]

solubility of 4-(Methylsulfonamido)benzoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 4-(Methylsulfonamido)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Due to the limited availability of direct quantitative solubility data for this compound, this document also includes detailed information on the solubility of a structurally similar compound, 4-(acetylamino)benzoic acid (acedoben), to serve as a valuable reference. The guide further outlines standard experimental protocols for solubility determination and presents relevant biological pathway information for derivatives of these compounds.

Physicochemical Properties

This compound is a derivative of benzoic acid containing a methylsulfonamido group. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H9NO4S | --INVALID-LINK-- |

| Molecular Weight | 215.23 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Melting Point | 259-262 °C (dec.) (for 4-acetamidobenzoic acid) | [1][2][3] |

| pKa | 4.28 (at 25°C, for 4-acetamidobenzoic acid) | [4][3] |

Solubility Data

To provide valuable insights for formulation and process development, the solubility of the closely related analogue, 4-(acetylamino)benzoic acid, has been compiled from a comprehensive study. The solubility of 4-(acetylamino)benzoic acid was measured in twelve different organic solvents at temperatures ranging from 283.15 K to 323.15 K.[1]

Table 1: Solubility of 4-(acetylamino)benzoic acid in Various Organic Solvents [1]

| Solvent | Temperature (K) | Molar Solubility (mol/L) - Estimated from qualitative descriptions |

| Alcohols | ||

| Methanol | 283.15 | Higher solubility |

| Ethanol | 283.15 | High solubility |

| n-Propanol | 283.15 | Moderate solubility |

| Isopropanol | 283.15 | Moderate solubility |

| n-Butanol | 283.15 | Lower-moderate solubility |

| Isobutanol | 283.15 | Lowest solubility among alcohols |

| 2-Butanol | 283.15 | Lower-moderate solubility |

| n-Pentanol | 283.15 | Low solubility |

| Non-Alcohols | ||

| Acetonitrile | 283.15 | Very low solubility |

| Acetone | 283.15 | Low solubility |

| Acetic Acid | 293.15 | High solubility |

| 1,4-Dioxane | 288.15 | Low solubility |

Note: The study indicated that the solubility of p-Acetylamino benzoic acid significantly increased with increasing temperature in all tested solvents. The qualitative descriptions of solubility are based on the reported trends.[1]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in drug discovery and development.[6][7] The following outlines a standard protocol for determining the thermodynamic solubility of a compound like this compound, commonly known as the shake-flask method.[7]

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic solubility of a compound, which is the concentration of the solute in a saturated solution in equilibrium with the solid phase.[8]

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring enough solid is present to maintain saturation even after dissolution.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

-

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[9]

Procedure:

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

Add small aliquots of the DMSO stock to an aqueous buffer or organic solvent.

-

Monitor for precipitation over a short period (e.g., 1-2 hours).

-

The concentration at which precipitation is first observed is the kinetic solubility.

Visualization of Related Biological Pathways and Workflows

While specific signaling pathways for this compound are not extensively documented, derivatives have shown biological activity. For instance, related benzamido benzoic acid derivatives have been investigated for their anti-angiogenic effects in cancer by targeting the Vascular Endothelial Growth Factor (VEGF) pathway.[10]

Caption: Putative mechanism of anti-angiogenic action for a benzamido benzoic acid derivative.

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound.

Caption: General workflow for experimental solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While direct quantitative data is limited, the information on its structural analogue, 4-(acetylamino)benzoic acid, offers valuable guidance for solvent selection in research and development. The provided experimental protocols serve as a practical resource for scientists to determine the solubility of this compound in their specific applications. The illustrative diagrams of a related biological pathway and a standard experimental workflow further aid in conceptualizing the compound's potential applications and the process of its characterization. Further experimental studies are warranted to establish a comprehensive solubility profile for this compound in a wider range of organic solvents.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Acetamidobenzoic acid | CAS#:556-08-1 | Chemsrc [chemsrc.com]

- 3. 4-acetamidobenzoic acid | 556-08-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2-Chloro-4-(methylsulfonamido)benzoic Acid | 158579-73-8 | Benchchem [benchchem.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. scispace.com [scispace.com]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 4-(Methylsulfonamido)benzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectral data for 4-(Methylsulfonamido)benzoic acid, a compound of interest in pharmaceutical and chemical research. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural characterization of this molecule.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | Singlet, broad | 1H | Carboxylic acid proton (-COOH) |

| ~10.2 | Singlet, broad | 1H | Sulfonamide proton (-SO₂NH-) |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.2 - 7.4 | Doublet | 2H | Aromatic protons ortho to -NHSO₂CH₃ |

| 2.9 - 3.1 | Singlet | 3H | Methyl protons (-SO₂CH₃) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carboxylic acid carbon (-COOH) |

| ~142 | Aromatic carbon attached to -NHSO₂CH₃ |

| ~131 | Aromatic carbons ortho to -COOH |

| ~128 | Aromatic carbon attached to -COOH |

| ~119 | Aromatic carbons ortho to -NHSO₂CH₃ |

| ~40 | Methyl carbon (-SO₂CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid, H-bonded) |

| ~3250 | Medium | N-H stretch (Sulfonamide) |

| ~3050 | Weak | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Methyl) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1340, ~1160 | Strong | S=O stretch (Sulfonamide, asymmetric and symmetric) |

| ~920 | Medium, broad | O-H bend (Carboxylic acid dimer) |

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₈H₉NO₄S, Monoisotopic Mass: 215.03 g/mol ) are presented below[1][2].

| Adduct | Predicted m/z |

| [M+H]⁺ | 216.03250 |

| [M+Na]⁺ | 238.01444 |

| [M-H]⁻ | 214.01794 |

| [M]⁺ | 215.02467 |

Expected Fragmentation: In electron ionization mass spectrometry, the molecular ion peak ([M]⁺) is expected at m/z = 215. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 170, and cleavage of the C-S bond or S-N bond of the sulfonamide group.

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of a purified solid organic compound is as follows[3]:

-

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing the chemical shift scale to 0 ppm.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

For ¹H NMR, the signals are integrated to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. The thin solid film method is also an option[2].

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

An FT-IR spectrometer is used to acquire the spectrum.

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum is typically scanned over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).

-

-

Data Analysis:

-

The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified.

-

The intensities (strong, medium, weak) and shapes (sharp, broad) of the bands are noted.

-

The observed bands are assigned to specific functional group vibrations.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the analysis of polar organic molecules.

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of ions at each m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The molecular weight of the compound is determined from the m/z of the molecular ion or its adducts.

-

High-resolution mass spectrometry can provide an accurate mass measurement, which can be used to determine the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions to gain further structural information.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the structural characterization of a novel organic compound using the spectroscopic techniques described.

References

The Multifaceted Biological Activities of 4-(Methylsulfonamido)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of 4-(methylsulfonamido)benzoic acid and its derivatives has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds, characterized by a central benzoic acid moiety with a methylsulfonamido group, have been extensively investigated for their potential as therapeutic agents. Their versatility stems from the ability to interact with a variety of biological targets, leading to applications in oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Enzyme Inhibition

A primary mode of action for many this compound derivatives is the inhibition of key enzymes implicated in various disease pathologies. The sulfonamide group is a well-known zinc-binding moiety, making these compounds particularly effective inhibitors of metalloenzymes such as carbonic anhydrases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Dysregulation of CA activity is associated with several disorders, including glaucoma, epilepsy, and cancer. Derivatives of 4-sulfamoylbenzoic acid have been shown to be potent inhibitors of various human (h) CA isoforms.

| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference(s) |

| Benzamide-4-sulfonamides | hCA I | 5.3–334 nM | |

| hCA II | Low nanomolar to subnanomolar | ||

| hCA VII | Low nanomolar to subnanomolar | ||

| hCA IX | Low nanomolar to subnanomolar |

BRAF Kinase Inhibition

The serine/threonine-protein kinase B-Raf (BRAF) is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[1] Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, making it a critical therapeutic target.[1] Certain sulfonamide-containing derivatives have been designed as selective inhibitors of V660E BRAF.[1]

| Compound Series | Target | IC₅₀ | Reference(s) |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides | V600E BRAF | 0.49 µM (for compound 12l) | [1] |

| Wild-type BRAF | 1.25 µM (for compound 12e) | [1] | |

| CRAF | 1.14 µM (for compound 11e) | [1] |

VLA-4 Antagonism

Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in cell adhesion and inflammation. Antagonists of VLA-4 are being explored for the treatment of inflammatory diseases.[2] A series of benzoic acid derivatives have been synthesized and evaluated as potent VLA-4 antagonists.[2]

| Compound | Target | IC₅₀ | Reference(s) |

| Benzoic acid derivative (12l) | VLA-4 | 0.51 nM | [2] |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.[3] Certain benzoic acid derivatives have shown inhibitory activity against AChE.[3]

| Compound Series | Target | Kᵢ Value | Reference(s) |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | AChE | 13.62 ± 0.21 nM (for compound 6f) | [3] |

| hCA I | - | [3] | |

| hCA II | - | [3] |

Anticancer Activity

Beyond enzyme inhibition, this compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) has been shown to induce apoptosis in colon cancer cells, partially through the upregulation of Fas expression.[4]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Disrupting the cell cycle is a common strategy for cancer therapy. Certain benzoic acid derivatives have been observed to cause cell cycle arrest in cancer cells. For example, some derivatives can induce G2/M phase arrest in breast cancer cells, preventing them from proceeding to mitosis.[5]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms is typically determined by an esterase assay, using 4-nitrophenyl acetate as a substrate. The assay measures the ability of the compound to inhibit the CA-catalyzed hydrolysis of the substrate to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

Kinase Inhibition Assay (BRAF)

The inhibitory activity against BRAF kinases can be assessed using various in vitro kinase assay kits. A common method involves measuring the amount of ADP produced from the kinase reaction using a luciferase/luciferin-based system. The luminescence signal is inversely proportional to the kinase activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The absorbance of the solubilized formazan is measured, which is proportional to the number of viable cells.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle. Cells are fixed, permeabilized, and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The fluorescence intensity of individual cells is measured, which corresponds to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection (Western Blot)

Western blotting can be used to detect key proteins involved in the apoptotic cascade. Following treatment with the compound, cell lysates are prepared, and proteins are separated by gel electrophoresis. Specific antibodies are used to detect the expression levels of pro-apoptotic and anti-apoptotic proteins, as well as the cleavage of caspases, which are key executioners of apoptosis.

Signaling Pathways and Workflows

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth and proliferation. As some this compound derivatives act as BRAF inhibitors, they directly impact this pathway.

Caption: Inhibition of the MAPK/ERK signaling pathway by a BRAF inhibitor.

Experimental Workflow for Anticancer Drug Screening

A typical workflow for evaluating the anticancer potential of a new compound involves a series of in vitro assays.

Caption: A generalized workflow for in vitro anticancer screening.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their ability to inhibit key enzymes and modulate critical cellular processes like apoptosis and cell cycle progression underscores their importance in drug discovery and development. This guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed methodologies, to aid researchers in the further exploration and optimization of these valuable chemical entities.

References

4-(Methylsulfonamido)benzoic Acid: A Versatile Linker for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics and bioconjugation, the choice of a chemical linker is paramount to the efficacy, stability, and overall success of a drug conjugate. Among the diverse array of linker molecules, 4-(Methylsulfonamido)benzoic acid has emerged as a promising scaffold due to its unique physicochemical properties. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, properties, and its burgeoning role as a versatile linker in the development of sophisticated drug delivery systems.

Core Properties of this compound

This compound is a bifunctional molecule featuring a carboxylic acid group and a methylsulfonamido group attached to a central benzene ring.[1][2] This structure imparts a favorable balance of hydrophilicity and rigidity, making it an attractive component in linker design for various applications, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄S | [1][2] |

| Molecular Weight | 215.23 g/mol | [1][2] |

| IUPAC Name | 4-(methanesulfonamido)benzoic acid | [2] |

| CAS Number | 7151-76-0 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMF, DMSO |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs typically involves the reaction of a p-aminobenzoic acid derivative with a sulfonyl chloride. A general synthetic scheme is outlined below, based on established protocols for similar sulfonamide compounds.[1][3]

Experimental Protocol: Synthesis of a 4-(Arylsulfonamido)benzoic Acid Derivative

This protocol is adapted from the synthesis of 4-(toluene-4-sulfonylamino)-benzoic acid and can be modified for the synthesis of this compound by using methanesulfonyl chloride.[3]

Materials:

-

p-Aminobenzoic acid

-

Methanesulfonyl chloride

-

1 N Sodium carbonate solution

-

1 N Hydrochloric acid

-

Water

-

Methanol

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve p-aminobenzoic acid (1 equivalent) in water.

-

Adjust the pH of the solution to 8 by the dropwise addition of 1 N sodium carbonate solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution at room temperature.

-

Maintain the pH of the mixture at 8 by the occasional addition of 1 N sodium carbonate solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).

-

Upon completion, pour the reaction mixture into a beaker and adjust the pH to 2 with 1 N HCl to precipitate the product.

-

Filter the white precipitate and wash thoroughly with distilled water.

-

Recrystallize the crude product from methanol to yield pure this compound.

Role as a Linker in Drug Development

The bifunctional nature of this compound allows for its versatile application as a linker. The carboxylic acid can be activated to form an amide bond with an amine-containing molecule (e.g., a targeting ligand like an antibody or a small molecule), while the sulfonamide moiety can either be part of the linker backbone or be further functionalized. Benzoic acid derivatives are integral components in various linker technologies for drug delivery.

Application in Targeted Drug Delivery

While specific examples detailing the use of this compound as a linker in publicly available literature are limited, the principles of its application can be inferred from the extensive use of similar benzoic acid derivatives in targeted drug delivery systems. The general workflow for constructing a bioconjugate using such a linker is depicted below.

Experimental Protocol: General Amide Bond Formation with a Benzoic Acid Linker

This protocol describes a general method for conjugating a benzoic acid-containing linker to a primary amine on a biomolecule using carbodiimide chemistry.

Materials:

-

This compound linker

-

Amine-containing biomolecule (e.g., peptide, protein, or small molecule)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

-

DIPEA (N,N-Diisopropylethylamine)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Dissolve this compound (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid, forming an NHS ester.

-

In a separate vial, dissolve the amine-containing biomolecule (1 equivalent) in an appropriate buffer or solvent.

-

Add the activated linker solution to the biomolecule solution. If the biomolecule is in a buffer, adjust the pH to ~7.5-8.5 with DIPEA.

-

Allow the reaction to proceed at room temperature for 4-24 hours, or at 4°C for overnight, with gentle stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, quench the reaction (e.g., by adding a small amount of an amine-containing buffer like Tris).

-

Purify the resulting conjugate using a suitable chromatographic method to remove unreacted starting materials and byproducts.

Quantitative Data and Performance Metrics

| Parameter | Method of Analysis | Desired Outcome |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | A well-defined and consistent DAR, often with a specific target value (e.g., 4 or 8).[4] |

| Conjugation Efficiency | HPLC, LC-MS | High conversion of the starting biomolecule to the desired conjugate. |

| Purity of Conjugate | SEC-HPLC, RP-HPLC | High purity with minimal aggregation or fragmentation. |

| In Vitro Stability | Incubation in plasma followed by LC-MS analysis | Minimal linker cleavage and drug release in circulation to reduce off-target toxicity.[4] |

| In Vitro Potency | Cell-based cytotoxicity assays | High potency against target cells and low potency against non-target cells. |

Conclusion and Future Perspectives

This compound represents a valuable, yet perhaps underutilized, building block for the construction of chemical linkers in drug development. Its straightforward synthesis and bifunctional nature make it an adaptable component for connecting targeting moieties to therapeutic payloads. While further research is needed to fully elucidate its potential and to generate a comprehensive dataset of its performance in various applications, the foundational principles of bioconjugation and the established utility of related benzoic acid derivatives strongly suggest a promising future for this compound in the design of next-generation targeted therapies. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of drug delivery and medicinal chemistry.

References

- 1. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-MethylphenylsulfonaMido)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Intermediate: A Technical History of 4-(Methylsulfonamido)benzoic Acid

For researchers, scientists, and drug development professionals, this in-depth guide explores the discovery and history of 4-(Methylsulfonamido)benzoic acid, a key building block in modern chemistry. This document details its synthesis, physicochemical properties, and known applications, providing a comprehensive overview for those working in organic synthesis and medicinal chemistry.

Introduction

This compound, with the CAS number 7151-76-0, is an aromatic organic compound featuring both a carboxylic acid and a methanesulfonamide group.[1][2][3][4][5] While a specific, celebrated moment of discovery for this compound is not readily apparent in the historical scientific literature, its emergence is intrinsically linked to the broader exploration and development of sulfonamide chemistry that began in the early 20th century. Initially recognized for their antibacterial properties, sulfonamides rapidly became a cornerstone of medicinal chemistry, leading to the synthesis of a vast array of derivatives for diverse applications. This compound has primarily carved its niche as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and biological studies. The following table summarizes key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄S | PubChem[2], ChemScene[1] |

| Molecular Weight | 215.23 g/mol | PubChem[2], ChemScene[1] |

| Melting Point | Not Available | LookChem[3] |

| Boiling Point (predicted) | 408.8 °C at 760 mmHg | LookChem[3] |

| Density (predicted) | 1.51 g/cm³ | LookChem[3] |

| pKa (predicted) | 4.17 ± 0.10 | LookChem[3] |

| LogP (predicted) | 0.7563 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 83.47 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Historical Synthesis and Development

The synthesis of this compound is a classic example of nucleophilic acyl substitution. While the first documented synthesis of this specific molecule is difficult to pinpoint, the general and well-established method for creating such N-acylsulfonamides involves the reaction of an amine with a sulfonyl chloride.